molecular formula C19H21N5O B12165295 1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12165295
M. Wt: 335.4 g/mol
InChI Key: KASAVRSOTVWEJP-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound with a complex structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the cyclopentyl and methyl groups: These groups can be introduced via alkylation reactions using reagents like cyclopentyl bromide and methyl iodide.

    Attachment of the pyridin-4-ylmethyl group: This step often involves nucleophilic substitution reactions where the pyridine ring is functionalized with a suitable leaving group, followed by reaction with a nucleophile.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and possibly the development of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially if it contains suitable leaving groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the pyridin-4-ylmethyl group.

    1-Cyclopentyl-6-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Has a different position of the pyridinyl group.

Uniqueness: 1-Cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-4-ylmethyl group can enhance its binding affinity to certain biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-Cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5OC_{16}H_{19}N_5O, with a molecular weight of 299.36 g/mol. The structure features a pyrazolo[3,4-b]pyridine core substituted with a cyclopentyl group and a pyridin-4-ylmethyl moiety. This unique arrangement contributes to its biological properties.

1. Inhibition of TBK1

Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1). The compound has shown an impressive inhibitory activity with an IC50 value of 0.2 nM against TBK1, indicating its potential in treating diseases related to immune response and cancer . The inhibition of TBK1 leads to decreased signaling through the interferon pathway, which is crucial in immune responses.

2. Antiproliferative Effects

The compound exhibits significant antiproliferative activity against various cancer cell lines, including A172, U87MG (glioblastoma), A375 (melanoma), A2058 (melanoma), and Panc0504 (pancreatic cancer). The observed micromolar effects suggest that this compound could serve as a lead for further development in cancer therapeutics .

3. Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazolo[3,4-b]pyridine scaffold can enhance biological activity. For instance:

  • Substituents at the 6-position significantly affect TBK1 inhibition.
  • The introduction of different alkyl groups at the cyclopentyl position alters the compound's potency and selectivity.

Case Study 1: Compound Optimization

In a study focused on optimizing pyrazolo[3,4-b]pyridine derivatives for TBK1 inhibition, researchers synthesized various analogs by modifying substituents at the N- and C-positions. Compound 15y , a close analog of the target compound, was highlighted for its strong inhibitory effects and was used as a reference for further modifications aimed at enhancing selectivity and reducing off-target effects .

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation of the antiproliferative effects was conducted using multiple cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines. Flow cytometry analysis confirmed increased apoptotic cells upon treatment with the compound compared to control groups .

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N5O/c1-13-10-16(19(25)21-11-14-6-8-20-9-7-14)17-12-22-24(18(17)23-13)15-4-2-3-5-15/h6-10,12,15H,2-5,11H2,1H3,(H,21,25)

InChI Key

KASAVRSOTVWEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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